Cas no 1565741-94-7 (ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate)
ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate
- 1565741-94-7
- EN300-1119864
-
- Inchi: 1S/C6H6F2N2O3/c1-2-12-6(11)4-9-5(3(7)8)13-10-4/h3H,2H2,1H3
- InChI Key: LVWPMIHPQNMKLB-UHFFFAOYSA-N
- SMILES: FC(C1=NC(C(=O)OCC)=NO1)F
Computed Properties
- Exact Mass: 192.03464838g/mol
- Monoisotopic Mass: 192.03464838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 65.2Ų
ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1119864-0.05g |
ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate |
1565741-94-7 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1119864-0.1g |
ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate |
1565741-94-7 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1119864-0.25g |
ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate |
1565741-94-7 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1119864-0.5g |
ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate |
1565741-94-7 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1119864-1.0g |
ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate |
1565741-94-7 | 1g |
$1299.0 | 2023-05-24 | ||
| Enamine | EN300-1119864-2.5g |
ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate |
1565741-94-7 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1119864-5.0g |
ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate |
1565741-94-7 | 5g |
$3770.0 | 2023-05-24 | ||
| Enamine | EN300-1119864-10.0g |
ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate |
1565741-94-7 | 10g |
$5590.0 | 2023-05-24 | ||
| Enamine | EN300-1119864-1g |
ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate |
1565741-94-7 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1119864-5g |
ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate |
1565741-94-7 | 95% | 5g |
$2443.0 | 2023-10-27 |
ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
Additional information on ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate
Professional Introduction to Ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1565741-94-7)
Ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1565741-94-7) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and medicinal research. This compound belongs to the class of oxadiazole derivatives, which have garnered considerable attention due to their unique structural and pharmacological properties. The presence of a difluoromethyl group in its molecular structure enhances its biological activity, making it a valuable candidate for further exploration in therapeutic interventions.
The chemical structure of ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate consists of a central oxadiazole ring substituted with a carboxylate ester at the 3-position and a difluoromethyl group at the 5-position. This arrangement imparts specific electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The oxadiazole core is known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of the difluoromethyl group further modulates these properties, enhancing binding affinity and metabolic stability.
In recent years, there has been a surge in research focusing on oxadiazole derivatives due to their potential in addressing various diseases. Ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate has been extensively studied for its role in developing novel therapeutic agents. Its ability to inhibit specific enzymes and receptors has made it a promising candidate for treating conditions such as cancer and neurological disorders. The compound's structural features allow it to interact with biological targets in a manner that is both selective and potent.
One of the most compelling aspects of ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate is its synthetic flexibility. The carboxylate ester group can be easily modified to introduce additional functionalities, enabling the creation of a diverse library of derivatives with tailored biological activities. This flexibility has been exploited in several research studies aimed at optimizing drug-like properties such as solubility, bioavailability, and pharmacokinetics. The compound's compatibility with various synthetic methodologies makes it an attractive scaffold for medicinal chemists.
The pharmacological profile of ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate has been thoroughly investigated in preclinical studies. These studies have revealed its potential as an inhibitor of key enzymes involved in cancer progression. For instance, it has shown efficacy in blocking the activity of kinases that are overexpressed in tumor cells. Additionally, the compound has demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. These findings underscore its therapeutic potential in treating both cancerous and inflammatory conditions.
Recent advancements in computational chemistry have further enhanced the understanding of ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate's mechanism of action. Molecular docking studies have identified specific binding interactions between the compound and its target proteins. These interactions provide insights into how the molecule exerts its biological effects and offer valuable guidance for structure-based drug design. By leveraging computational tools, researchers can predict the efficacy and selectivity of new derivatives more efficiently.
The synthesis of ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate involves multi-step organic reactions that highlight the compound's synthetic complexity. The process typically begins with the formation of the oxadiazole ring through cyclocondensation reactions. Subsequent functionalization steps introduce the carboxylate ester and difluoromethyl groups at strategic positions on the ring. These synthetic routes require careful optimization to ensure high yields and purity levels.
The role of ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate in drug development extends beyond its direct therapeutic applications. It serves as a valuable intermediate for synthesizing more complex molecules with enhanced pharmacological properties. Researchers have utilized this compound to develop novel analogs that exhibit improved potency and reduced toxicity compared to existing drugs. This underscores its importance as a building block in medicinal chemistry.
In conclusion, ethyl 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1565741-94-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and versatile applications make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new insights into its biological activities and synthetic possibilities, this compound is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
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